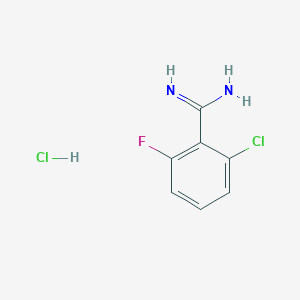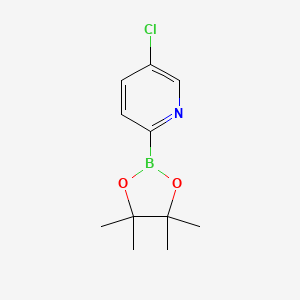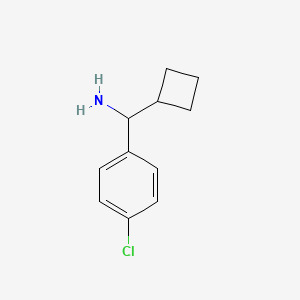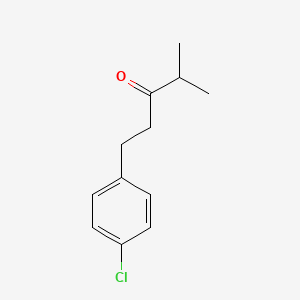
1-(4-Chlorophenyl)-4-methylpentan-3-one
Vue d'ensemble
Description
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 1-(4-Chlorophenyl)-4-methylpentan-3-one .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources .Applications De Recherche Scientifique
Unsymmetrical Bis-Aryl-α, β-Unsaturated Ketone Derivatives
Khalid et al. (2020) conducted research on the synthesis of unsymmetrical mono-carbonyl curcuminoids, involving derivatives like (1E,4E)-1-(2-methoxy-4-nitrophenyl)-5-(4-chlorophenyl)-2-methylpenta-1,4-dien-3-one (CMMD). They used spectroscopic techniques and quantum chemical insights for characterization, exploring their nonlinear optical (NLO), natural bond orbitals (NBOs), and frontier molecular orbitals (FMOs) properties. This study contributes to understanding the molecular stability and charge transfer phenomena in these compounds, as reported in the Journal of Molecular Structure.
Psychotropic Drug Synthesis
Noel et al. (1972) detailed the synthesis of a psychotropic drug, Methyl-2 p-chlorophenyl-4 pentane diol 2,4 14C-4 (Rd 292-Fenpentadiol), emphasizing its preparation through various chemical reactions. This research provides valuable information on synthesizing similar compounds and understanding their chemical behavior.
Non-Linear Optical Properties
Research on 3-(4-chlorophenyl)-1-(3-thienyl)-2-propen-1-one (CTC) by He, Shi, & Su (1994) highlights its non-linear optical properties, confirmed by powder second-harmonic generation measurements. The study notes the dihedral angle between the 4-chlorophenylpropenone group and the thienyl group, contributing to the understanding of its structural and optical characteristics.
Synthesis of Derivatives
Shen De-long (2007) reported the synthesis of 1-(4-Chloro-phenyl)-4,4-dimethyl-pentan-3-one, detailing the processes of condensation and hydrogenation. The paper provides a method with favorable economic and technical indices, offering a more efficient approach to synthesizing this compound.
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-4-methylpentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-9(2)12(14)8-5-10-3-6-11(13)7-4-10/h3-4,6-7,9H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAOMSKSCJDYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655934 | |
| Record name | 1-(4-Chlorophenyl)-4-methylpentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100765-42-2 | |
| Record name | 1-(4-Chlorophenyl)-4-methylpentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




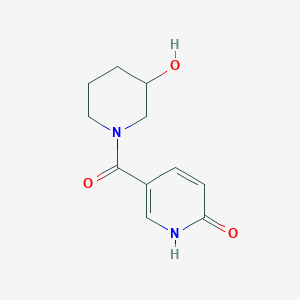
![N-[4-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B1486458.png)



![N-[2-(4-chlorophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1486465.png)
![3-methyl-N-[(4-methylphenyl)methyl]cyclohexan-1-amine](/img/structure/B1486466.png)
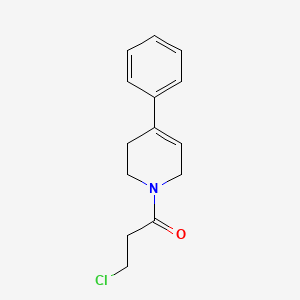
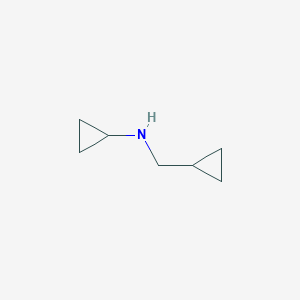
amine](/img/structure/B1486472.png)
